3-{[(2-methylpropyl)amino]methyl}benzonitrile hydrochloride
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Overview
Description
3-{[(2-methylpropyl)amino]methyl}benzonitrile hydrochloride is a chemical compound with the molecular formula C12H16N2·HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is often used in the synthesis of other chemical entities and has significant importance in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-methylpropyl)amino]methyl}benzonitrile hydrochloride typically involves the reaction of 3-cyanobenzyl chloride with 2-methylpropylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The product is then purified through recrystallization or other purification techniques to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-methylpropyl)amino]methyl}benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding nitrile oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitriles.
Scientific Research Applications
3-{[(2-methylpropyl)amino]methyl}benzonitrile hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(2-methylpropyl)amino]methyl}benzonitrile hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The compound’s structure allows it to bind to active sites of proteins, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **3-{[(2-ethylpropyl)amino]methyl}benzonitrile
- **3-{[(2-methylbutyl)amino]methyl}benzonitrile
- **3-{[(2-methylpropyl)amino]methyl}benzamide
Uniqueness
3-{[(2-methylpropyl)amino]methyl}benzonitrile hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound in scientific studies.
Properties
CAS No. |
2639457-77-3 |
---|---|
Molecular Formula |
C12H17ClN2 |
Molecular Weight |
224.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.